molecular formula C12H12N2O2S B2450922 (E)-N-(5-ethyl-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide CAS No. 853889-48-2

(E)-N-(5-ethyl-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide

Cat. No. B2450922
CAS RN: 853889-48-2
M. Wt: 248.3
InChI Key: WMKQGJCPPGCTPW-AATRIKPKSA-N
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Description

(E)-N-(5-ethyl-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide, also known as EF24, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a curcumin analog, which means that it is structurally similar to curcumin, a natural compound found in turmeric that has been shown to have a variety of health benefits. EF24 has been found to have a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.

Scientific Research Applications

Chemical Synthesis and Reactivity

Recent research on similar compounds to (E)-N-(5-ethyl-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide shows a focus on chemical synthesis and reactivity. For instance, Aleksandrov et al. (2021) synthesized N-(1,3-benzothiazol-6-yl)furan-2-carboxamide and explored its electrophilic substitution reactions (Aleksandrov et al., 2021). Similar research was conducted by Patel et al. (2015), who synthesized novel heterocyclic compounds involving furan-2-yl and studied their antibacterial and antifungal activities (Patel et al., 2015).

Antimicrobial and Anticancer Activities

Another significant area of research involves investigating the antimicrobial and anticancer properties of related compounds. For example, Zaki et al. (2018) explored the synthesis of chalcone derivatives and evaluated their antimicrobial and anticancer activities (Zaki et al., 2018). Furthermore, Matiichuk et al. (2020) studied the antitumor properties of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde derivatives (Matiichuk et al., 2020).

Biological Activity Studies

Cakmak et al. (2022) synthesized a thiazole-based heterocyclic amide similar to the compound and evaluated its antimicrobial activity. Their research highlighted potential pharmacological applications (Cakmak et al., 2022).

Tubulin Inhibition and Anti-inflammatory Effects

Park et al. (2014) explored the anti-inflammatory effects of a tubulin inhibitor closely related to (E)-N-(5-ethyl-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide. This study highlighted the compound's potential in modulating immune responses and treating inflammation-mediated diseases (Park et al., 2014).

Adenosine Receptor Selectivity

Inamdar et al. (2013) investigated a series of benzamide and furamide analogues, examining their affinity and selectivity for adenosine receptors. This study offers insights into designing selective adenosine receptor ligands (Inamdar et al., 2013).

properties

IUPAC Name

(E)-N-(5-ethyl-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-2-10-8-13-12(17-10)14-11(15)6-5-9-4-3-7-16-9/h3-8H,2H2,1H3,(H,13,14,15)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKQGJCPPGCTPW-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(S1)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CN=C(S1)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(5-ethyl-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide

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